molecular formula C9H10N2O B021195 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one CAS No. 168080-43-1

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

Cat. No. B021195
M. Wt: 162.19 g/mol
InChI Key: YDCUQJVYYWANPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzodiazepine derivatives, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, involves novel and efficient methodologies. A prominent approach includes a one-pot, three-component condensation reaction utilizing aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature, yielding high products without the need for a catalyst or activation (Shaabani et al., 2009). This methodology provides an alternative and efficient route for synthesizing benzodiazepine derivatives, offering insights into potential synthesis strategies for 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one.

Scientific Research Applications

1. Organic & Biomolecular Chemistry

  • Application Summary: This compound is used in the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one derivatives .
  • Methods of Application: A cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides is used for rapid access to these derivatives .
  • Results: The cyclization process has been achieved with up to 95% yield .

2. Cytotoxic Activity

  • Application Summary: 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one is used in the synthesis of compounds with cytotoxic activity .
  • Methods of Application: A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .
  • Results: In vitro investigation of 11 compounds of this series revealed promising cytotoxic activities .

3. Opioid Receptor Antagonists

  • Application Summary: 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one is used in the preparation of opioid receptor antagonists .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The opioid peptidomimetics derived from this heterocycle are used for pain treatment .

4. Anti-viral Property Against SARS-CoV-2

  • Application Summary: 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one is used in the synthesis of AAK1 inhibitors with anti-viral property against SARS-CoV-2 .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

5. Flow Chemistry

  • Application Summary: This compound is used in the continuous flow synthesis of benzodiazepines .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The flow synthesis of benzodiazepines has been reported by several groups .

6. Anticancer Activity

  • Application Summary: 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one is used in the synthesis of compounds with anticancer properties .
  • Methods of Application: A series of benzoxazepine derivatives have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
  • Results: Some compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

7. Preparation of Constrained Amino Acids

  • Application Summary: This compound is used for the preparation of constrained amino acids, which play an important role in the design of very potent opioid receptor antagonists .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Opioid peptidomimetics derived from this heterocycle are used for pain treatment .

8. Anti-Microbial

  • Application Summary: 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one is used in the synthesis of compounds with anti-microbial properties .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Future Directions

The future directions for research on 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one could involve further exploration of its synthesis, reactions, and potential applications. For instance, it could be interesting to investigate its potential as a pharmacophore in the development of new drugs . Additionally, further studies could focus on improving the efficiency and environmental friendliness of its synthesis .

properties

IUPAC Name

1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-10-8-4-2-1-3-7(8)5-11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCUQJVYYWANPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625179
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

CAS RN

168080-43-1
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168080-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Reactant of Route 3
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Reactant of Route 4
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Reactant of Route 5
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Reactant of Route 6
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

Citations

For This Compound
1
Citations
JC Raber - 2002 - search.proquest.com
This dissertation describes the development of new, practical and efficient synthetic methodologies for the expedited synthesis of functionally diverse heterocycles and peptidomimetics. …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.